molecular formula C23H22N6O2 B3237899 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396708-93-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B3237899
CAS No.: 1396708-93-2
M. Wt: 414.5
InChI Key: FXVKXSCBYCZKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone” is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a methyl group and a phenyl ring, linked via a carbonyl group to a piperazine moiety. The piperazine is further functionalized with a pyrazolo[1,5-a]pyridine carbonyl group.

The synthesis of such compounds typically involves multi-step reactions, including coupling of pre-functionalized pyrazole and pyridine derivatives with piperazine intermediates. For example, analogous methods involve one-pot multi-component reactions (e.g., α,β-unsaturated ketone formation followed by cyclization) or coupling of arylpiperazines with carboxylic acid derivatives .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-17-19(15-25-29(17)18-7-3-2-4-8-18)22(30)26-11-13-27(14-12-26)23(31)20-16-24-28-10-6-5-9-21(20)28/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKXSCBYCZKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including synthesis methods, mechanisms of action, and related case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of pyrazole and piperazine derivatives. The process often starts with the preparation of 5-methyl-1-phenyl-1H-pyrazole followed by the introduction of the piperazine moiety through carbonylation reactions. The resulting product is characterized by various spectroscopic methods to confirm its structure.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine scaffolds exhibit significant anticancer activity. For instance, pyrazolo[4,3-c]pyridines have shown potent antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedGI50 Value (µM)Mechanism of Action
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolK562<10Induces apoptosis via caspase activation
5-Methyl-Pyrazole DerivativeMCF-712Inhibits cell cycle progression
Pyrazolo[1,5-a]pyrimidine DerivativeMV4-1115Targets p38 MAP kinase

The compound under discussion has been shown to induce apoptosis in cancer cells by activating caspases and modulating key proteins involved in cell survival pathways, such as Mcl-1 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as selective inhibitors of kinases such as p38 MAPK, which plays a crucial role in cell signaling pathways associated with inflammation and cancer progression .
  • Induction of Apoptosis : The compound may activate apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies have shown that certain pyrazole derivatives can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation .

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in preclinical models:

  • Study on Antiproliferative Activity : A library of tetrasubstituted pyrazolo[4,3-c]pyridines was synthesized and evaluated for their anticancer properties. The most active compounds demonstrated low micromolar GI50 values against multiple cancer cell lines and were noted for their ability to induce PARP cleavage .
  • X-ray Crystallography Insights : Structural studies using X-ray crystallography have provided insights into how these compounds interact with target proteins, enhancing our understanding of their selectivity and potency .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives has been extensively studied due to their diverse biological activities. The compound can be synthesized through multi-step reactions involving pyrazole and piperazine derivatives. For instance, the condensation of 5-methyl-1-phenyl-1H-pyrazol-4-yl with 4-(pyrazolo[1,5-a]pyridine)carbonyl piperazine can yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Compounds containing pyrazole rings have demonstrated significant antimicrobial activity. Studies indicate that derivatives of pyrazole exhibit potent effects against various bacterial and fungal strains. The incorporation of additional functional groups, such as the piperazine moiety in this compound, may enhance its antimicrobial efficacy .

Anticancer Activity

Research has shown that pyrazole derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific compound under discussion has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results that warrant further investigation .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Antiviral Activity

A study focused on a related pyrazole derivative demonstrated significant antiviral activity against herpes simplex virus (HSV). The mechanism involved the inhibition of viral replication, suggesting that similar compounds could be effective against other viral infections .

Case Study 2: Synthesis of Novel Derivatives

In a synthetic route reported by Gomha et al., new pyrazolo[1,5-a]pyrimidine derivatives were synthesized from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. These derivatives exhibited enhanced biological activities compared to their precursors, indicating the potential for further development into therapeutic agents .

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanoneModerateHighModerate
Related Pyrazole DerivativeHighModerateHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrazoles, pyridines, and piperazines. Below is a comparative analysis with key analogues:

Compound Structural Features Key Differences Pharmacological Relevance Reference
Target Compound Pyrazole + pyrazolo[1,5-a]pyridine + piperazine Unique dual pyrazole/pyridine-piperazine scaffold Potential kinase inhibition or antimicrobial activity (inferred from analogues)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl derivatives Pyrazoline + benzodioxole + furan substituents Pyrazoline core instead of pyrazole; lacks piperazine linkage Antimicrobial activity demonstrated against Gram-positive bacteria
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole + piperazine + trifluoromethylphenyl Simplified piperazine linkage; lacks pyrazolo[1,5-a]pyridine moiety Evaluated for CNS receptor modulation (e.g., serotonin/dopamine receptors)
Bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] derivatives Pyrazole + dihydropyridine + nitrile groups Dihydropyridine core instead of pyrazolo[1,5-a]pyridine Antimicrobial and antitumor activity reported
(4-Methylpiperazin-1-yl)methanone derivatives Piperazine + substituted aryl groups Lacks pyrazole/pyridine heterocycles; simpler scaffold Kinase inhibitors (e.g., JAK2/STAT3 pathways)

Pharmacological and Physicochemical Properties

  • Bioactivity : Pyrazolo[1,5-a]pyridine derivatives (as in the target compound) are associated with kinase inhibition (e.g., ALK, EGFR) due to their planar aromatic systems . Piperazine moieties enhance solubility and bioavailability, critical for CNS-targeting drugs .
  • Lipophilicity : The trifluoromethyl and phenyl groups in analogues (e.g., ) increase logP values, whereas the pyridine and piperazine groups in the target compound may balance hydrophilicity.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Key Substituents
Target Compound ~480 (estimated) ~2.8 <0.1 5-Methylpyrazole, pyrazolo[1,5-a]pyridine
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl) 392 3.1 0.05 Benzodioxole, furan
4-(Trifluoromethylphenyl)piperazine analogue 385 3.5 <0.01 Trifluoromethylphenyl

Table 2: Antimicrobial Activity of Analogues

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Reference
Bis[6-(2-aryl)-2-oxo-dihydropyridine] 12.5 25
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl) 6.25 50

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Piperazine ring functionalization : Reaction of pyrazolo[1,5-a]pyridine-3-carbonyl chloride with piperazine derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to form the piperazin-1-yl intermediate .
  • Pyrazole coupling : Condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with the piperazine intermediate using coupling agents like EDCI/HOBt in dichloromethane at room temperature .
  • Critical parameters include stoichiometric control of coupling reagents, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
    • X-ray crystallography : Resolve dihedral angles between heterocyclic rings (e.g., pyrazole-piperazine alignment) to confirm spatial orientation .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column (ACN/H₂O mobile phase, UV detection at 254 nm) to quantify impurities (<0.5%) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) under nitrogen .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[1,5-a]pyridine derivatives targeting EGFR or VEGFR2) .
  • Docking workflow :

  • Prepare ligand (compound) and receptor (PDB ID) files using AutoDock Tools.
  • Simulate binding affinities (ΔG ≤ -8 kcal/mol) and validate poses with MD simulations (NAMD/GROMACS) .
    • Contradictions in predicted vs. experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Assay standardization :

  • Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Normalize data to account for batch-to-batch variability in compound solubility (DMSO stock stability ≤1 week at -20°C) .
    • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers linked to assay conditions (pH, serum content) .

Q. How does pH influence the compound’s stability and reactivity in pharmacological studies?

  • Stability profiling :

  • Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS over 24h. Acidic conditions (pH <4) may hydrolyze the methanone group .
    • Reactivity modulation : Adjust formulation (e.g., enteric coatings) to protect against gastric pH during oral administration trials .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in analogs?

  • Scaffold modifications :

  • Introduce substituents (e.g., halogens, methoxy) at pyrazole C-3 or pyridine C-6 to test steric/electronic effects .
    • Biological testing :
  • Parallel screening against cancer (MCF-7, HeLa) and microbial (E. coli, S. aureus) models to correlate substituents with multi-target activity .

Methodological Challenges

Q. How can reaction by-products during synthesis be minimized or characterized?

  • By-product identification :

  • Use LC-MS/MS to detect intermediates (e.g., unreacted pyrazole-carboxylic acid) .
    • Process optimization :
  • Employ flow chemistry for precise temperature control during coupling steps, reducing side reactions (<5% by-products) .

Q. What techniques validate the compound’s interaction with proposed biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by quantifying protein stabilization post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.